Iron(II) Trifluoromethanesulfonate

Catalog No.
S648147
CAS No.
59163-91-6
M.F
CHF3FeO3S
M. Wt
205.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) Trifluoromethanesulfonate

CAS Number

59163-91-6

Product Name

Iron(II) Trifluoromethanesulfonate

IUPAC Name

iron;trifluoromethanesulfonic acid

Molecular Formula

CHF3FeO3S

Molecular Weight

205.92 g/mol

InChI

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

QZLVALRWETVYSE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]

Synonyms

iron(II) triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Fe]

The exact mass of the compound Iron(II) Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iron(II) trifluoromethanesulfonate, commonly known as Fe(OTf)2, is a highly reactive, redox-active inorganic salt comprising a central iron(II) cation and two weakly coordinating triflate anions. Commercially procured as a moisture-sensitive, off-white to brown powder, its defining material property is its exceptional Lewis acidity [1]. Unlike standard iron halides, the strong electron-withdrawing nature of the triflate groups prevents tight ion-pairing, leaving the metal center highly electrophilic and accessible. Furthermore, Fe(OTf)2 exhibits superior solubility in a broad range of polar organic solvents (such as THF, acetonitrile, and alcohols), enabling homogeneous catalytic conditions that are impossible to achieve with insoluble chlorides or bromides [2]. This unique combination of high solubility, weak anion coordination, and potent Lewis acidity drives its selection as a premium catalyst for complex organic synthesis, a precursor for advanced organometallic frameworks, and a high-performance electrolyte salt in next-generation aqueous batteries.

Substituting Fe(OTf)2 with cheaper iron(II) halides (such as FeCl2 or FeBr2) frequently results in catastrophic yield drops, sluggish kinetics, or complete reaction failure [1]. The chloride and bromide anions are strongly coordinating, which severely dampens the Lewis acidity of the iron center and limits solubility in non-coordinating organic solvents. In catalytic applications, such as intramolecular acylations or cross-couplings, this strong coordination prevents efficient substrate activation, leading to stalled reactions or necessitating harsh, undesirable heating. Furthermore, in electrochemical and battery applications, substituting the triflate anion with sulfate or chloride leads to strong ion-pairing and the formation of resistive oligomeric species, which degrades redox efficiency and suppresses power output [2].

Superior Lewis Acidity in Intramolecular Acylations

In the synthesis of acridones via the intramolecular acylation of N-phenylanthranilic acids, the choice of iron salt is critical to overcoming the activation barrier. Comparative studies demonstrate that using 6 mol% Fe(OTf)2 generates the target acridone scaffold in an 84% yield. In stark contrast, substituting the catalyst with FeCl2 under identical conditions results in a dramatic yield drop to 45%, while FeBr3 and FeCl3 yield only trace amounts of the product [1].

Evidence DimensionProduct yield in intramolecular acylation
Target Compound Data84% yield using Fe(OTf)2
Comparator Or Baseline45% yield using FeCl2 (traces with FeBr3/FeCl3)
Quantified Difference86% relative increase in yield over FeCl2
Conditions6 mol% catalyst, room temperature, 12 h, with DCME promoter

Procurement of Fe(OTf)2 is essential for maximizing throughput and minimizing waste in complex cyclization workflows where standard halides fail to provide sufficient Lewis acid activation.

Accelerated Kinetics in Green Catalytic Thia-Michael Additions

Fe(OTf)2 exhibits exceptional catalytic efficiency in the conjugate addition of thiols to α,β-unsaturated systems. When evaluated against a panel of iron salts, Fe(OTf)2 achieved a 94% yield of the desired β-thioether in just 3 hours. Competing cationic Fe(II) salts like Fe(ClO4)2 and Fe(BF4)2 maxed out at 92% conversion, while coordinating halides like FeCl2 afforded significantly lower conversions and required longer reaction times to reach completion [1].

Evidence DimensionReaction yield and time
Target Compound Data94% yield in 3 hours
Comparator Or BaselineLower conversions and longer times for FeCl2; 92% for Fe(ClO4)2
Quantified DifferenceHighest in-class conversion rate with significantly reduced reaction time
Conditions5 mol% catalyst, green solvent (EtOH), room temperature

For industrial scale-up, selecting Fe(OTf)2 reduces reactor residence time and eliminates the need for toxic or explosive perchlorate alternatives.

Suppression of Ion-Pairing in Aqueous Redox Flow Batteries

In the development of aqueous iron-based batteries, the speciation of the Fe2+/Fe3+ redox couple is heavily dependent on the counterion. Unlike sulfate anions, which strongly associate with iron to form resistive oligomeric species (e.g., [Fe(SO4)n]3-2n), the weakly coordinating triflate anions in Fe(OTf)2 prevent extensive ion-pairing. When formulated with a PEG-400 cosolvent, Fe(OTf)2 electrolytes successfully suppress the parasitic hydrogen evolution reaction (HER), leading to highly reversible plating and stripping efficiencies for iron metal anodes [1].

Evidence DimensionElectrolyte speciation and reversibility
Target Compound DataHigh redox reversibility with suppressed HER and minimal ion-pairing
Comparator Or BaselineIron sulfates (formation of resistive oligomers)
Quantified DifferencePrevention of oligomerization and suppression of parasitic HER
ConditionsAqueous slightly acidic electrolyte with PEG-400 cosolvent

Battery developers must procure Fe(OTf)2 over bulk iron sulfates to achieve the high coulombic efficiency and cycle life required for commercial aqueous iron anodes.

Enabling Cross-Coupling of Challenging Aryl Chlorides

The borylation of unactivated aryl chlorides is notoriously difficult due to the strength of the C-Cl bond. In precatalyst screening for iron-catalyzed Miyaura borylation, Fe(OTf)2 combined with an N-heterocyclic carbene ligand (IMes) emerged as the optimal iron source, delivering a 70% yield of the borylated product. Other common iron precursors, including various halides and acetylacetonates, failed to provide comparable yields, highlighting the unique ability of the triflate salt to stabilize the active catalytic intermediate [1].

Evidence DimensionYield of aryl chloride borylation
Target Compound Data70% yield
Comparator Or BaselineLower yields with other iron precursors (e.g., halides, acac)
Quantified DifferenceOptimal precatalyst performance in a challenging C-Cl activation
Conditions3 mol% Fe(OTf)2, 1.5 mol% IMes ligand, THF solvent

For pharmaceutical and fine chemical manufacturing, Fe(OTf)2 unlocks the use of cheaper, widely available aryl chloride starting materials instead of expensive aryl bromides or iodides.

High-Value Pharmaceutical Intermediates

Due to its superior Lewis acidity and ability to drive complex intramolecular acylations and conjugate additions to near-quantitative yields, Fe(OTf)2 is the premier catalyst for synthesizing N-heterocycles (like acridones) and β-thioethers. It is the procured material of choice when standard iron halides fail to activate the substrate [1].

Advanced Aqueous Iron Batteries

In the rapidly expanding field of grid-scale energy storage, Fe(OTf)2 is utilized as a high-performance electrolyte salt. Its weakly coordinating nature prevents the formation of resistive oligomers common with iron sulfates, directly enabling highly reversible iron plating and stripping while suppressing hydrogen evolution [2].

Sustainable Cross-Coupling Workflows

Fe(OTf)2 serves as a highly active precatalyst for the borylation and cross-coupling of inert aryl chlorides. By pairing with specific ligands, it allows chemical manufacturers to replace expensive palladium catalysts and reactive aryl iodides with earth-abundant iron and cheaper chlorinated feedstocks [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

205.894785 g/mol

Monoisotopic Mass

205.894785 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

Explore Compound Types